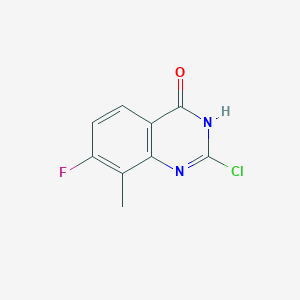

2-Chloro-7-fluoro-8-methylquinazolin-4-ol

Description

2-Chloro-7-fluoro-8-methylquinazolin-4-ol is a quinazoline derivative characterized by halogen and hydroxyl substituents at specific positions on its heterocyclic ring. Quinazolines are nitrogen-containing bicyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents. The structural uniqueness of this compound arises from its substitution pattern: a chlorine atom at position 2, fluorine at position 7, a methyl group at position 8, and a hydroxyl group at position 4.

Properties

Molecular Formula |

C9H6ClFN2O |

|---|---|

Molecular Weight |

212.61 g/mol |

IUPAC Name |

2-chloro-7-fluoro-8-methyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H6ClFN2O/c1-4-6(11)3-2-5-7(4)12-9(10)13-8(5)14/h2-3H,1H3,(H,12,13,14) |

InChI Key |

KUGHTRIQVBSCME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(NC2=O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-5-chloro-4-fluorobenzonitrile with acetic anhydride, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoro-8-methylquinazolin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield amine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

2-Chloro-7-fluoro-8-methylquinazolin-4-ol is a synthetic heterocyclic compound belonging to the quinazoline family, which has a fused benzene and pyrimidine ring structure. It is used in scientific research as a building block for synthesizing more complex molecules. It has a molecular weight of 212.61 g/mol and the molecular formula . The IUPAC name for this compound is 2-chloro-7-fluoro-8-methylquinazolin-4(3H)-one.

Scientific Research Applications

2-Chloro-7-fluoro-8-methylquinazolin-4-ol is investigated for its potential as an enzyme inhibitor, receptor modulator, and its anticancer, antimicrobial, and anti-inflammatory properties.

Chemistry 2-Chloro-7-fluoro-8-methylquinazolin-4-ol serves as a building block in the synthesis of complex molecules. The synthesis of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol typically involves the cyclization of 2-amino-5-chloro-4-fluorobenzonitrile with acetic anhydride, followed by hydrolysis. Industrial production incorporates advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Biology Studies explore the potential of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol as an enzyme inhibitor or receptor modulator. Research indicates that 2-Chloro-8-fluoro-5-methylquinazolin-4-ol exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. Studies on the interactions of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol with biological targets indicate its potential to bind with specific enzymes or receptors. This binding can lead to modulation of enzymatic activity or receptor signaling pathways, which may result in therapeutic effects such as cell cycle arrest or apoptosis in cancer cells.

Medicine Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Quinazoline and quinazolinone derivatives have demonstrated potent antimicrobial and cytotoxic activities . Some derivatives bearing chloro or hydroxy groups exhibit very good antimicrobial activities . Additionally, hydroxy group at ortho or meta position are important for enhancing activity against both bacterial and fungal species . Researchers have designed, synthesized, and evaluated novel series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs .

Industry It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Data

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Chloro-7-fluoro-8-methylquinazolin-4-ol | 2-Cl, 7-F, 8-CH3, 4-OH | C₉H₆ClFN₂O | 228.61 |

| 4-Chloro-8-fluoro-7-methoxyquinazoline | 4-Cl, 8-F, 7-OCH3 | C₉H₆ClFN₂O | 228.61 |

Key Observations :

Positional Isomerism : Both compounds share the same molecular formula (C₉H₆ClFN₂O) and weight but differ in substituent placement. The hydroxyl group at position 4 in the target compound contrasts with the chlorine at position 4 in 4-Chloro-8-fluoro-7-methoxyquinazoline. Similarly, the methyl group at position 8 (target) versus the methoxy group at position 7 (comparator) highlights regiochemical divergence .

Functional Group Effects: Hydroxyl vs. In contrast, the methoxy group in the comparator acts as a moderate electron-donating group, influencing ring electron density and metabolic stability. Halogen Positioning: Chlorine at position 2 (target) versus position 4 (comparator) alters steric and electronic interactions. Fluorine at position 7 (target) versus position 8 (comparator) may affect dipole moments and binding affinity in biological targets.

Theoretical Implications of Substituent Differences

- Solubility : The hydroxyl group in the target compound likely increases hydrophilicity compared to the methoxy-containing analog, which may exhibit higher lipophilicity due to the methyl ether group.

- Reactivity : The hydroxyl group at position 4 renders the target compound more susceptible to oxidation or conjugation reactions (e.g., glucuronidation), whereas the methoxy group in the comparator offers greater chemical stability.

Biological Activity

2-Chloro-7-fluoro-8-methylquinazolin-4-ol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

The synthesis of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol typically involves the cyclization of 2-amino-5-chloro-4-fluorobenzonitrile with acetic anhydride, followed by hydrolysis. This process yields the desired product under controlled conditions, optimizing for purity and yield using advanced techniques such as continuous flow reactors.

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H6ClFN2O |

| Molecular Weight | 212.61 g/mol |

| IUPAC Name | 2-chloro-7-fluoro-8-methylquinazolin-4(3H)-one |

| InChI Key | KUGHTRIQVBSCME-UHFFFAOYSA-N |

The biological activity of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, leading to various biological effects such as:

- Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site.

- Receptor Modulation: It may interact with receptor binding sites, affecting cellular signaling pathways.

These interactions can result in significant biological outcomes like cell cycle arrest and apoptosis in cancer cells, as well as inhibition of microbial growth .

Anticancer Activity

Research has demonstrated that quinazoline derivatives, including 2-Chloro-7-fluoro-8-methylquinazolin-4-ol, exhibit promising anticancer properties. A study highlighted that quinazoline-based compounds can act as inhibitors of various tyrosine kinases involved in cancer progression. For instance:

- In vitro Studies: Compounds derived from quinazolines have shown effective inhibition against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (hepatocellular carcinoma) cells. The IC50 values for these compounds often range from low micromolar to nanomolar concentrations .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Quinazolines have been evaluated for their effectiveness against different pathogens. For example:

- In vitro Testing: Compounds similar to 2-Chloro-7-fluoro-8-methylquinazolin-4-ol have shown activity against resistant strains of Plasmodium falciparum, indicating its potential use in treating malaria .

Anti-inflammatory Effects

Quinazoline derivatives have also been explored for their anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of specific enzymes (e.g., COX enzymes) has been a focus area:

- Mechanistic Studies: Compounds have demonstrated the ability to reduce inflammation markers in various models, suggesting a therapeutic role in inflammatory diseases .

Case Studies

- Anticancer Screening : A study involving quinazoline derivatives reported that certain compounds exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 0.36 to 40.90 μM. The structure–activity relationship (SAR) analysis indicated that specific substitutions at the quinazoline core enhance biological activity .

- Antimalarial Evaluation : Another study evaluated a series of quinazoline derivatives for antiplasmodial activity against P. falciparum. Compounds with specific functional groups showed EC50 values as low as 2 µM, indicating strong potential for further development as antimalarial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.